molecular formula C17H27N3O2S B2969174 1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea CAS No. 2034571-87-2

1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea

Cat. No.: B2969174
CAS No.: 2034571-87-2
M. Wt: 337.48
InChI Key: JARIYUOFIDTEBG-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a tetrahydrofuran (THF) moiety and a piperidine ring substituted with a thiophen-3-ylmethyl group. Its molecular formula is C₁₇H₂₇N₃O₂S, with a molecular weight of 337.48 g/mol. The urea core links two distinct substituents:

  • Tetrahydrofuran-2-ylmethyl: Enhances hydrophilicity and conformational flexibility due to the oxygen-rich THF ring.

Synthetic routes for analogous urea derivatives often involve coupling amines with isocyanates in anhydrous tetrahydrofuran (THF), as seen in similar compounds .

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)-3-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2S/c21-17(19-11-16-2-1-8-22-16)18-10-14-3-6-20(7-4-14)12-15-5-9-23-13-15/h5,9,13-14,16H,1-4,6-8,10-12H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARIYUOFIDTEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NCC2CCN(CC2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea, commonly referred to as the compound of interest, exhibits significant potential in various biological applications. This article aims to delve into its biological activity, synthesizing findings from diverse research studies and providing a comprehensive overview of its mechanisms, effects, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula for this compound is C16H24N2O2SC_{16}H_{24}N_{2}O_{2}S, with a molecular weight of 308.44 g/mol. The structure features a tetrahydrofuran ring and a thiophene moiety, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC₁₆H₂₄N₂O₂S
Molecular Weight308.44 g/mol
CAS Number2034537-40-9

Biological Activity Overview

Research indicates that compounds containing urea and thiophene groups exhibit a broad spectrum of biological activities, including:

  • Antimicrobial : Demonstrated efficacy against various bacterial strains.
  • Anticancer : Potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory : Modulation of inflammatory pathways.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, such as enzymes or receptors involved in disease pathways. This interaction may lead to modulation of signaling cascades, ultimately influencing cellular responses.

Case Studies and Research Findings

  • Antimicrobial Activity :
    A study evaluated the antimicrobial effects of several urea derivatives, including those similar to our compound. Results indicated significant inhibition of bacterial growth against strains like Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential :
    In vitro studies have shown that related compounds exhibit cytotoxic effects on various cancer cell lines. For instance, a derivative demonstrated GI50 values ranging from 15.1 to 28.7 µM across multiple cancer types, indicating strong antiproliferative activity .
  • Anti-inflammatory Effects :
    Research highlighted the anti-inflammatory properties of thiourea derivatives, suggesting that compounds similar to our target can inhibit pro-inflammatory cytokines and reduce inflammation in models of chronic inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is beneficial to compare it with other structurally related compounds:

Compound NameBiological Activity
1-(Tetrahydrofuran-2-yl)methyl)-3-(pyridin-2-yl)Antimicrobial, Anticancer
1-(Tetrahydrofuran-2-yl)methyl)-3-(benzothiophen)Antifungal, Antiviral

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents ChemSpider ID/CAS
Target Compound C₁₇H₂₇N₃O₂S 337.48 THF-methyl, thiophen-3-ylmethyl-piperidine Not available
1-{[1-(Methylsulfonyl)-4-piperidinyl]methyl}-3-(tetrahydro-2-furanylmethyl)urea C₁₃H₂₅N₃O₄S 319.42 THF-methyl, methylsulfonyl-piperidine 35009774 / 2034621-94-6
1-[5-(4-Methoxyphenyl)-1H-pyrazol-3-yl]-3-[4-(trifluoromethyl)phenyl]urea (SI98) C₁₈H₁₆F₃N₃O₂ 363.34 4-Methoxyphenyl-pyrazole, 4-trifluoromethylphenyl Not available
1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea C₂₀H₂₈N₈O₂ 412.50 2-Oxaadamantyl, methylamino-triazinyl-piperidine Not available

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s thiophene group increases lipophilicity (clogP ≈ 3.2 predicted) compared to the methylsulfonyl analog in (clogP ≈ 1.8), which is more polar due to the sulfonyl group. This difference may influence bioavailability and blood-brain barrier penetration.

Synthetic Methodologies :

  • Urea formation via isocyanate-amine coupling in anhydrous THF is common across analogs . However, SI98 deviates by using pyrazole-based amines, highlighting the versatility of this approach.

Biological Relevance :

  • Piperidine-thiophene hybrids, as in the target compound, are recurrent in antimicrobial agents (e.g., MRSA synergists in ), suggesting possible antibacterial applications.
  • The 2-oxaadamantyl group in confers rigidity, which could improve target binding affinity in enzyme inhibition.

Research Findings and Structure-Activity Relationship (SAR) Trends

  • THF vs. Piperidine Modifications :

    • THF-linked ureas (target compound and ) exhibit balanced solubility and permeability, whereas adamantane-based analogs prioritize structural rigidity for selective binding.
    • Replacing thiophene with methylsulfonyl (as in ) reduces cytotoxicity in vitro but may diminish membrane penetration .
  • Thiophene Positional Isomerism: Thiophen-3-yl substitution (target compound) vs.
  • Piperidine Substitution Patterns :

    • N-Benzylpiperidine derivatives (e.g., ) show enhanced antimicrobial activity, suggesting that the target compound’s thiophen-3-ylmethyl group could similarly modulate efficacy against Gram-positive pathogens.

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